BaccatinIV

Description

Historical Context of Taxane (B156437) Chemical Research

The history of taxane research is closely linked to the search for new anticancer agents from natural sources. This endeavor gained momentum in the mid-20th century. The significant antitumor activity of extracts from the bark of the Pacific yew tree (Taxus brevifolia) was recognized in the second half of the 20th century ump.edu.pl. This led to the isolation and structural elucidation of paclitaxel (B517696) (Taxol) in the early 1970s ump.edu.plthieme-connect.com. Paclitaxel's unique mechanism of action, involving the stabilization of microtubules, highlighted the therapeutic potential of the taxane scaffold ajol.infowsu.eduresearchgate.net.

The limited supply of paclitaxel from Taxus brevifolia bark spurred extensive research into alternative sources and methods of production, including the isolation of related taxanes from more renewable parts of yew trees, such as needles and twigs, and the development of semi-synthetic routes ump.edu.plcancer.gov. This research led to the identification and study of numerous other taxanes, including various baccatins, which served as potential precursors for the semi-synthesis of paclitaxel and its analogs like docetaxel (B913) ump.edu.plthieme-connect.comcancer.govwikipedia.org. The chemical study of Taxus constituents dates back even further, with investigations into T. cuspidata initiated as early as 1922 researchgate.net. Over 500 taxanes have been reported from Taxus species researchgate.net.

Positioning of Baccatin (B15129273) IV in the Taxane Biosynthetic Lineage

The biosynthesis of taxanes in Taxus species is a complex multi-step pathway originating from the universal diterpenoid precursor geranylgeranyl diphosphate (B83284) (GGPP) ajol.infonih.govmdpi.comencyclopedia.pub. This pathway involves a series of cyclization, oxygenation (hydroxylation and oxidation), and acylation reactions ajol.infonih.govmdpi.comresearchgate.net. The core taxane skeleton is formed by the enzyme taxadiene synthase ajol.infonih.govencyclopedia.pub.

Baccatin III is a key intermediate in the biosynthesis of paclitaxel nih.govwikipedia.orgnih.gov. The pathway to baccatin III involves numerous enzymatic steps, including hydroxylations at various positions on the taxane core and acetylation and benzoylation reactions nih.govmdpi.comresearchgate.netpnas.org. For instance, 10-deacetylbaccatin III is converted to baccatin III by the enzyme 10-deacetylbaccatin III 10-O-acetyltransferase (DBAT) wikipedia.orgmdpi.compnas.org.

While the precise position of Baccatin IV within the complete taxane biosynthetic pathway leading specifically to paclitaxel is not as extensively detailed in the provided sources as that of baccatin III, it is understood to be a related taxane diterpenoid found within the same complex biosynthetic network in Taxus species researchgate.netwsu.edu. The diversity of taxanes isolated from yew trees suggests multiple branches and modifications occur during biosynthesis, leading to various baccatins and other taxoids nih.govresearchgate.net. Research continues to elucidate the full spectrum of enzymes and intermediates involved in the formation of all known taxanes.

Research findings have detailed several enzymatic steps leading to key taxane intermediates. For example, the conversion of taxadien-5α-ol to taxadien-5α-yl acetate (B1210297) is catalyzed by taxadiene-5α-ol-O-acetyl transferase (TAT) mdpi.compnas.org. Another enzyme, taxane-2α-O-benzoyl transferase (TBT), is involved in the benzoylation at the C2 position mdpi.compnas.org. These acylation steps are crucial in the formation of various baccatins, including baccatin III mdpi.compnas.org.

Properties

IUPAC Name |

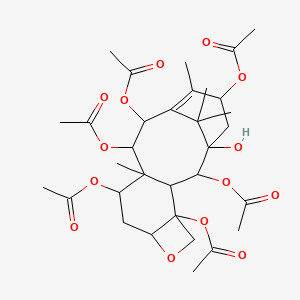

(2,4,11,12,15-pentaacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44O14/c1-14-21(41-15(2)33)12-32(39)28(45-19(6)37)26-30(10,22(42-16(3)34)11-23-31(26,13-40-23)46-20(7)38)27(44-18(5)36)25(43-17(4)35)24(14)29(32,8)9/h21-23,25-28,39H,11-13H2,1-10H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJGGIKEFAWREN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Chemodiversity of Baccatin Iv

Botanical Sources and Distribution within Taxus Species

The Taxus genus comprises several species distributed across Europe, Asia, and North America. Globally, there are eleven recognized species, with some regions like China hosting multiple native species and varieties, including Taxus chinensis, Taxus mairei, Taxus wallichiana, Taxus cuspidata, and Taxus yunnanensis, as well as the hybrid Taxus × media. nih.gov Taxus baccata, the European yew, is native to most of Europe, the Atlas Mountains, and Asia Minor. europa.eu

Taxanes are found in various parts of the yew tree, including the bark, needles, twigs, and roots. psu.edumdpi.com While some taxanes like paclitaxel (B517696) are found in higher concentrations in the bark of certain species like Taxus brevifolia, other taxanes, such as 10-deacetylbaccatin III (a precursor to baccatin (B15129273) III), are found in higher concentrations in the needles and twigs of species like Taxus chinensis. nih.govclaremont.edupakbs.org Studies have indicated that the content of taxanes can vary significantly based on factors such as biological age, collection time, and environmental conditions. nih.govmdpi.com For instance, the average content of baccatin III in T. mairei has been reported, alongside paclitaxel and cephalomannine (B1668392). nih.gov The distribution of taxanes can also differ within the plant; for example, paclitaxel content in the needles of certain T. mairei cultivars can be relatively high. nih.gov

The concentration of specific taxoids can differ between species and even within different parts of the same plant. The following table illustrates the distribution of some taxanes in different parts of Taxus species based on available data:

| Taxus Species | Plant Part | Compound | Approximate Concentration | Source Indices |

| T. brevifolia | Bark | Paclitaxel | 0.01% - 0.015% | claremont.edu |

| T. brevifolia | Leaves | Paclitaxel | 0.0015% | claremont.edu |

| T. brevifolia | Twigs | Paclitaxel | 0.0012% | claremont.edu |

| T. baccata | Needles and twigs | Paclitaxel | 0.0063% (average) | claremont.edu |

| T. baccata | Dried Needles | 10-Deacetylbaccatin III | 0 - 0.48% | scispace.com |

| T. baccata | Dried Needles | Baccatin III | 0 - 0.05% | scispace.com |

| T. chinensis | Leaves and twigs | 10-Deacetylbaccatin III | 0.0115% (average) | nih.gov |

| T. chinensis | Leaves and twigs | Baccatin III | 0.0156% | nih.gov |

| T. chinensis | Leaves and twigs | Cephalomannine | 0.7932 mg/g | nih.gov |

| T. mairei | Seed embryo | Paclitaxel | 866.47 µg/g | nih.gov |

| T. mairei | Seed embryo | 10-Deacetylbaccatin III | 124.09 µg/g | nih.gov |

| T. mairei | Seed embryo | Baccatin III | 44.88 µg/g | nih.gov |

| T. mairei | Seed embryo | Cephalomannine | 25.16 µg/g | nih.gov |

| T. mairei | Seed coat | Paclitaxel | 173.94 µg/g | nih.gov |

| T. mairei | Seed coat | 10-Deacetylbaccatin III | 116.05 µg/g | nih.gov |

| T. mairei | Seed coat | Baccatin III | 116.60 µg/g | nih.gov |

Note: Concentrations can vary widely based on numerous factors.

Advanced Extraction and Isolation Methodologies from Plant Biomass

The extraction and isolation of taxanes from Taxus biomass are critical steps in obtaining these valuable compounds. Traditional methods often involve extracting the plant material with organic solvents. For example, extraction with alcohol or other protic solvents is a common initial step to obtain a crude extract. google.com This is often followed by purification steps such as solvent partitioning, maceration, crystallization, or chromatography. google.com

More advanced methodologies aim to improve efficiency, yield, and environmental sustainability. Microwave-assisted extraction (MAE) combined with deep eutectic solvents (DESs) has been explored as a greener alternative to conventional organic solvents for extracting taxanes like 10-deacetylbaccatin III and cephalomannine from Taxus chinensis. pakbs.org Studies have shown that certain DES formulations can achieve higher extraction yields compared to traditional solvents like 80% ethanol. pakbs.org

Chromatographic techniques are widely used for the separation and purification of individual taxanes from crude extracts. These include thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and countercurrent chromatography. researchgate.netjmb.or.krgoogle.com For instance, reverse-phase HPLC is used for the determination of taxol and related taxanes in Taxus baccata. researchgate.net Column chromatography, often using silica (B1680970) gel as an adsorbent, is also employed for separating taxanes. google.com The choice of solvent systems and chromatographic conditions is crucial for achieving effective separation of the complex mixture of taxanes present in the plant extract.

A process for isolating taxanes from ornamental yew tissue involves mixing the plant material with a solvent mixture (e.g., methanol (B129727), ethanol, or acetone (B3395972) in water), treating the extract with activated carbon, and then using normal phase chromatography with silica gel. google.com This method aims to remove impurities and effectively separate taxanes like paclitaxel, cephalomannine, baccatin III, and 10-deacetylbaccatin III. google.com

Identification and Characterization of Baccatin IV Analogues in Natural Isolates

The Taxus genus is known for its chemodiversity, producing a wide array of taxane (B156437) diterpenoids. mdpi.com Baccatin IV is one of several baccatin-type taxanes that possess the characteristic tetracyclic taxane ring system, often with an oxetane (B1205548) ring. vulcanchem.comresearchgate.net The identification and characterization of baccatin IV and its analogues in natural isolates are typically performed using spectroscopic techniques.

Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS) are essential for determining the structures of isolated taxanes. jmb.or.krgoogle.com For example, LC-MS/MS analysis has been used for the simultaneous identification and quantification of various taxoids, including baccatin III and 10-deacetylbaccatin III, in biological samples. scispace.com

Studies on Taxus baccata have led to the isolation and characterization of new analogues of 10-deacetylbaccatin III, such as 13-epi-10-deacetylbaccatin III and 2-debenzoyl-2-tigloyl-10-deacetylbaccatin III, with their structures elucidated using spectroscopic data. researchgate.net The identification of taxoids is often achieved by comparing their chromatographic and spectroscopic data with those of authentic standards. jmb.or.krgoogle.comresearchgate.net

The chemodiversity within Taxus species means that various baccatin analogues and other taxanes are present, contributing to the complex phytochemical profile of these plants. mdpi.comscispace.com Researchers continue to identify and characterize new taxoids from natural sources, expanding the understanding of the chemical landscape of the Taxus genus.

Biosynthetic Pathways and Enzymatic Transformations Involving Baccatin Iv and Precursors

Early Stages of Taxane (B156437) Core Biosynthesis

The foundational step in taxane biosynthesis is the cyclization of the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP), to form the taxane skeleton. GGPP is derived from the plastidial methylerythritol phosphate (B84403) (MEP) pathway. This committed step is catalyzed by the enzyme taxadiene synthase (TXS). nih.govnih.govwikipedia.orgresearchgate.net TXS converts GGPP into taxa-4(5),11(12)-diene (taxadiene), establishing the core tricyclic structure of taxanes. nih.govnih.govwikipedia.orgresearchgate.net While taxa-4(5),11(12)-diene is the initial product, migration of the double bond to the 4(20)-position can occur during subsequent hydroxylation steps. nih.gov Taxadiene synthase is considered a rate-limiting enzyme in the provision of key intermediates like 10-deacetylbaccatin III (10-DAB). researchgate.net

Enzymatic Steps Leading to Baccatin (B15129273) III and Potential Derivations to Baccatin IV

Following the formation of the taxane core, a series of tailoring reactions involving hydroxylation, acetylation, benzoylation, oxidation, and epoxidation occur to produce diverse taxoids, including baccatin III. nih.govmdpi.comfrontiersin.org Baccatin III is considered a late-stage intermediate in paclitaxel (B517696) biosynthesis. encyclopedia.pub The pathway leading to baccatin III from taxadiene involves numerous enzymatic steps. nih.govfrontiersin.org While the direct pathway to baccatin IV from known intermediates is not as clearly defined as that to baccatin III, it is understood that baccatin IV, with its specific oxygenation and acetylation pattern, arises from similar enzymatic transformations acting on taxane precursors.

The modification of the taxane skeleton involves multiple enzymes acting at various positions (C-1, C-2, C-4, C-5, C-7, C-9, C-10, and C-13). mdpi.com The order of oxygenation of the taxane core has been proposed to generally follow a sequence starting with C5 and C10, then C2 and C9, followed by C13 and C7, and finally C1 hydroxylation occurring late in the pathway. nih.govfrontiersin.orgresearchgate.net

Baccatin III is formed through a series of these modifications. Key steps include hydroxylations at C-5, C-10, C-13, C-2, and C-7, along with acetylations at C-10 and C-4, and benzoylation at C-2, and the formation of the oxetane (B1205548) ring between C-4 and C-5. nih.govpnas.orgpnas.org Specifically, 10-deacetylbaccatin III (10-DAB) is acetylated at the C-10 position by 10-deacetylbaccatin III-10-O-acetyl transferase (DBAT) to yield baccatin III. mdpi.comencyclopedia.pubpnas.org This step is considered a key rate-limiting reaction in the paclitaxel pathway. mdpi.compnas.org

Given the structural similarity between baccatin III and baccatin IV (which differs in the acylation pattern and potentially hydroxylation), it is likely that baccatin IV biosynthesis branches off from the main pathway at an intermediate stage, involving some of the same enzymatic machinery but with different substrate specificities or reaction sequences. The specific enzymes responsible for the unique modifications leading to baccatin IV, such as the hydroxylation at C-1 and the acetylation pattern (C-4 and C-10), would be involved.

Role of Cytochrome P450 Enzymes in Taxane Scaffold Oxygenation and Oxetane Ring Formation

Cytochrome P450 monooxygenases (CYP450s) play a crucial role in the oxygenation of the taxane skeleton, catalyzing hydroxylation steps at various carbon positions. nih.govmdpi.comfrontiersin.orgfrontiersin.org These enzymes are selective for acetylated and polyoxygenated taxadiene substrates. mdpi.com Identified CYP450s in the taxane pathway include taxadiene-5α-hydroxylase (T5αOH), taxane 13α-hydroxylase (T13αOH), taxane 10β-hydroxylase (T10βOH), taxane 14β-hydroxylase (T14βOH), taxane 2α-hydroxylase (T2αOH), and taxane 7β-hydroxylase (T7βOH). frontiersin.orgpnas.orgnih.govresearchgate.net

The formation of the characteristic oxetane ring (D-ring) in taxanes, located between C-4 and C-5, is also mediated by cytochrome P450 enzymes. frontiersin.orgnih.govacs.orgnih.gov Recent research suggests that a single enzyme, CYP725A4, can catalyze two successive epoxidation events leading to the oxetane ring formation. acs.orgnih.gov Interestingly, this formation may occur prior to C5 acetylation. acs.orgnih.gov The C1β-hydroxylation, another modification present in some taxanes, is also thought to be mediated by a CYP450 and occurs relatively late in the pathway before the C13-side chain transfer. nih.gov The specific CYP450s involved in all hydroxylation and oxidation steps, particularly those directly leading to the oxygenation pattern seen in baccatin IV, continue to be areas of research.

Acetyltransferase-Mediated Modifications in Taxane Biosynthesis

Acyltransferase enzymes, particularly acetyltransferases and benzoyltransferases, are responsible for the esterification of hydroxyl groups on the taxane core, a critical step in generating structural diversity among taxoids. nih.govmdpi.compnas.orgresearchgate.net These enzymes utilize acyl-CoA as the acyl donor. mdpi.comresearchgate.net Several acetyltransferases have been characterized in the taxane pathway. mdpi.compnas.orgpnas.orgresearchgate.netresearchgate.net

Key acetyltransferases include:

Taxadiene-5α-ol-O-acetyl Transferase (TAT): Catalyzes the acetylation of taxadien-5α-ol at the C-5 position. nih.govmdpi.compnas.orgnih.gov

10-Deacetylbaccatin III-10-O-acetyl Transferase (DBAT): Catalyzes the acetylation of 10-DAB at the C-10 position to form baccatin III. mdpi.comencyclopedia.pubpnas.orgresearchgate.net DBAT is considered a key rate-limiting enzyme. mdpi.compnas.org

Other acyltransferases involved include taxane-2α-O-benzoyl Transferase (TBT), which catalyzes benzoylation at C-2, and enzymes involved in side-chain attachment. mdpi.compnas.orgpnas.org

The specific acetylation pattern of baccatin IV (acetyl groups at C-4 and C-10) is established by such acetyltransferases. While DBAT is confirmed for C-10 acetylation leading to baccatin III, the enzyme responsible for the C-4 acetylation in baccatin IV, and its substrate specificity and timing relative to other modifications, are crucial aspects for fully delineating the baccatin IV biosynthetic route. Research has identified taxoid-O-acetyl transferases that catalyze acetylation at positions like C-9 and C-10, highlighting the diversity of these enzymes. researchgate.net

Genetic and Biochemical Regulation of Baccatin Biosynthetic Pathway

The biosynthesis of taxanes is a highly regulated process at both the genetic and biochemical levels. The expression of the genes encoding the biosynthetic enzymes is influenced by various factors, including developmental stage, environmental conditions, and signaling molecules like methyl jasmonate, which is a known inducer of taxoid biosynthesis in Taxus cell cultures. nih.govresearchgate.netresearchgate.nettandfonline.com

Studies have identified transcription factors, such as MYC2, MYC3, and MYC4, that can activate the promoters of genes involved in paclitaxel biosynthesis. researchgate.net The proximity of taxadiene biosynthesis genes and other paclitaxel biosynthesis genes in the genome suggests potential co-regulation mechanisms. oup.com

Precursor Feeding Studies and Metabolic Flux Analysis

Precursor feeding studies have been instrumental in elucidating the taxane biosynthetic pathway by providing labeled intermediates to Taxus cell cultures or tissues and tracking their incorporation into downstream products. nih.govnih.govresearchgate.netnih.gov These studies have helped confirm the sequence of enzymatic steps and identify pathway intermediates. nih.govnih.gov

Feeding studies with labeled GGPP confirmed its role as the primary precursor. nih.gov Studies using labeled taxadiene and oxygenated taxadiene derivatives have helped map the initial hydroxylation and acetylation steps. nih.govnih.gov For example, feeding with taxa-4(20),11(12)-dien-5α-ol and its acetate (B1210297) ester demonstrated differential transformations by CYP450 hydroxylases. wikipedia.org Acetylation at C5 of the monool precursor was shown to promote the formation of 14β-hydroxy taxoids, suggesting a bifurcation in the pathway. nih.gov

Precursor feeding studies have also explored the effect of adding various substances, such as sodium pyruvate, 3-methyl-2-buten-1-ol, and sodium benzoate (B1203000), on the production of taxanes, including baccatin III and other derivatives, highlighting the potential to influence metabolic flux through precursor availability. researchgate.net Feeding phenylalanine, a precursor for the side chain, has been shown to influence the levels of 10-DAB and baccatin III. tandfonline.com

Here is a table summarizing some key enzymes involved in taxane biosynthesis leading to baccatin III:

| Enzyme | Reaction Catalyzed | PubChem CID (if available) |

| Taxadiene Synthase (TXS) | GGPP to Taxadiene | - |

| Taxadiene-5α-hydroxylase (T5αOH) | Taxadiene to Taxadien-5α-ol | - |

| Taxadien-5α-ol-O-acetyl Transferase (TAT) | Taxadien-5α-ol to Taxadien-5α-yl acetate | - |

| Taxane 10β-hydroxylase (T10βOH) | Hydroxylation at C-10 | - |

| Taxane 13α-hydroxylase (T13αOH) | Hydroxylation at C-13 | - |

| Taxane 2α-hydroxylase (T2αOH) | Hydroxylation at C-2 | - |

| Taxane 7β-hydroxylase (T7βOH) | Hydroxylation at C-7 | - |

| Taxane 2α-O-benzoyl Transferase (TBT) | Benzoylation at C-2 | - |

| 10-Deacetylbaccatin III-10-O-acetyl Transferase (DBAT) | 10-DAB to Baccatin III | - |

| CYP725A4 | Oxetane ring formation (C4-C5 epoxidation) | - |

It is important to note that while baccatin III biosynthesis is relatively well-characterized, the specific pathway and enzymes leading directly to baccatin IV require further dedicated research to be fully elucidated. However, it is clear that the enzymes and mechanisms described for baccatin III formation, particularly the action of specific hydroxylases and acetyltransferases on the taxane core, are highly relevant to understanding baccatin IV biosynthesis.

Synthetic Methodologies for Baccatin Iv and Its Core Structures

Total Synthesis Approaches to the Baccatin (B15129273) Core Scaffold

Total synthesis of the taxane (B156437) core scaffold, the 6-8-6 ring system, has been a major endeavor in organic chemistry. Several research groups have reported successful total syntheses of taxanes, demonstrating various strategies to construct this intricate framework. These approaches often involve convergent strategies, where key ring systems are built separately and then coupled.

Strategies for constructing the 6-8-6 tricyclic system have included Diels-Alder reactions, which can be used to set the A ring nih.govnih.gov. The B ring, an eight-membered ring, has been formed through various methods, including nucleophilic additions and pinacol (B44631) coupling reactions wikipedia.org. Some approaches have utilized a vicinal difunctionalisation/Diels-Alder strategy to forge the 6-8-6 system nih.gov. The construction of the oxetane (B1205548) (D) ring, fused to the C ring, is another critical step in the total synthesis of many taxanes wikipedia.org. Some syntheses have completed the oxetane ring formation prior to the construction of the B ring wikipedia.org.

Achieving enantioselectivity is a crucial aspect of taxane total synthesis. Chiral auxiliaries have been employed to control the stereochemistry of intermediates and ensure the desired chirality in the final product revisiondojo.comuni-konstanz.de. For example, chiral siloxanes have been used as auxiliaries in Diels-Alder reactions to induce enantioselectivity uni-konstanz.de. Enantioselective conjugate additions have also been utilized to form all-carbon quaternary centers, from which other stereocenters can be controlled nih.gov.

Semi-synthetic Transformations from Abundant Natural Taxane Precursors

Given the low natural abundance of some highly functionalized taxanes like paclitaxel (B517696), semi-synthetic routes starting from more readily available natural precursors have been developed. Baccatin III and 10-deacetylbaccatin III (10-DAB) are two such precursors found in various Taxus species, often in higher concentrations than paclitaxel google.comnih.govresearchgate.netgoogle.com.

Semi-synthesis typically involves modifying these precursors through a series of chemical transformations to arrive at the desired taxane structure. For example, 10-DAB can be converted to baccatin III through acetylation of the C10 hydroxyl group mdpi.com. The conversion of 10-DAB or baccatin III into more complex taxanes like paclitaxel involves protecting hydroxyl groups, attaching side chains (such as the C-13 β-amido ester side chain), and subsequent deprotection steps google.comgoogle.com.

Selective protection of hydroxyl groups at specific positions, such as C7 and C10, is critical in semi-synthesis to control reactivity and regioselectivity google.com. Various protecting groups, including acetals, ketals, silyl (B83357) ethers, and acyl groups, are employed google.com.

Biocatalytic approaches have also been explored to facilitate semi-synthesis. Enzymes capable of converting various taxanes to 10-deacetylbaccatin III have been identified, offering a potential route to increase the supply of this key precursor from yew extracts annualreviews.org. For instance, C-13 taxolase can catalyze the cleavage of the C-13 side chain from various taxanes, and C-10 deacetylase can cleave the C-10 acetate (B1210297) group annualreviews.org.

Semi-synthetic routes have proven more commercially viable for producing significant quantities of taxanes like paclitaxel compared to total synthesis, primarily due to the availability of natural precursors google.comgoogle.com.

Strategic Protecting Group Chemistry and Stereochemical Control in Baccatin Synthesis

Protecting group chemistry is indispensable in the synthesis of Baccatin IV and its core structures due to the presence of multiple sensitive functional groups, particularly hydroxyl groups wikipedia.orggoogle.com. Strategic protection and deprotection are essential to control regioselectivity and prevent undesired side reactions during multi-step synthesis.

Common protecting groups used in taxane synthesis include silyl ethers (such as triethylsilyl, TES, and tert-butyldimethylsilyl, TBS), acetals, ketals, and various acyl groups (like acetyl and benzoyl) wikipedia.orggoogle.comnih.gov. The choice of protecting group depends on the specific functional group being protected, the reaction conditions, and the need for selective removal at later stages of the synthesis wikipedia.orggoogle.com. For example, silyl protecting groups are frequently used for hydroxyls wikipedia.orgnih.gov. Selective protection of the C7 hydroxyl group is often a key step in semi-synthesis google.com.

Stereochemical control is paramount throughout the synthesis of Baccatin IV, as the molecule possesses numerous chiral centers, and the correct relative and absolute stereochemistry is crucial for biological activity revisiondojo.com. Strategies for stereochemical control in taxane synthesis include the use of chiral auxiliaries revisiondojo.comuni-konstanz.de, asymmetric induction in key bond-forming reactions nih.gov, and exploiting the inherent conformational preferences of intermediates princeton.edu.

For instance, the stereochemistry of substituents at certain positions, such as C4, can influence the stereochemistry of other centers, like the angular methyl group at C8 google.com. The trans fusion of the B/C rings is also a critical stereochemical feature that needs to be controlled google.com. Ring-closing metathesis reactions have been used to construct rings and can influence alkene stereochemistry (E or Z) depending on the substrate and catalyst nih.gov.

The introduction and manipulation of functional groups must be carefully controlled to maintain stereochemical integrity revisiondojo.com. Detailed research findings often describe specific reaction conditions, reagents, and purification methods developed to achieve high diastereoselectivity and enantioselectivity at each synthetic step.

Advanced Spectroscopic and Analytical Characterization of Baccatin Iv

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of natural products like baccatin (B15129273) IV. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the number and types of atoms in a molecule, their connectivity, and their spatial relationships.

For baccatin IV, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments are indispensable. ¹H NMR spectra reveal the different types of protons and their chemical environments, while ¹³C NMR provides information about the carbon skeleton. Coupling patterns in ¹H NMR and chemical shifts in both ¹H and ¹³C NMR are highly characteristic of the taxane (B156437) scaffold and its substituents.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for establishing connectivity and relative stereochemistry. COSY identifies coupled protons, aiding in the tracing of spin systems. HSQC correlates proton and carbon signals directly bonded to each other. HMBC reveals correlations between protons and carbons separated by two or three bonds, helping to connect different parts of the molecule and assign quaternary carbons. NOESY experiments provide spatial proximity information between nuclei, which is vital for determining the relative orientation of substituents and confirming the conformation of the taxane rings.

Detailed ¹H and ¹³C NMR assignments for baccatin IV have been reported, contributing to its unambiguous identification when isolated from natural sources or synthesized. researchgate.net Comparing experimental NMR data with databases of known taxanes, such as the Spektraris database, can aid in the rapid dereplication and identification of baccatin IV. nih.govwsu.edu

Mass Spectrometry (MS) Applications in Structure Confirmation and Fragment Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is essential for confirming its molecular formula and gaining insights into its structural subunits. For baccatin IV, Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used, often coupled with liquid chromatography (LC-ESI-MS) for the analysis of complex mixtures. cimap.res.in

For instance, characteristic fragmentation pathways of taxoids having a C4(20) double bond can yield specific fragment ions depending on the number of substituents on the taxane skeleton. cimap.res.in While baccatin IV itself possesses an oxetane (B1205548) ring rather than a C4(20) double bond, analysis of its fragmentation pattern provides a unique fingerprint for identification and can reveal the presence of its acetate (B1210297) and benzoate (B1203000) groups. rsc.org Tandem mass spectrometry (MS/MS) can provide even more detailed fragmentation information by selecting a precursor ion and fragmenting it further, yielding a more complex set of product ions that can be used for structural confirmation and differentiation from isomers. nih.govnih.gov

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy, which includes Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), is crucial for determining the absolute configuration of chiral molecules like baccatin IV. The taxane core of baccatin IV contains multiple stereogenic centers, and its biological activity is often dependent on its precise three-dimensional structure.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. purechemistry.orgspectroscopyasia.com ECD, which operates in the UV-Vis region, is applicable to molecules with electronic chromophores. VCD, which operates in the infrared region, is sensitive to vibrational transitions and can be applied to a wider range of chiral molecules, including those without strong UV chromophores. spectroscopyasia.commdpi.com

Determining the absolute configuration using chiroptical spectroscopy typically involves comparing the experimental CD spectrum of the molecule with theoretically calculated spectra for possible stereoisomers. mdpi.comresearchgate.netresearchgate.net Time-dependent density functional theory (TD-DFT) calculations are often employed for this purpose. researchgate.netresearchgate.net While direct reports on the ECD or VCD analysis specifically for baccatin IV were not extensively found in the search results, these techniques are standard methods for determining the absolute configuration of complex natural products, including other taxanes with similar structural features. researchgate.netresearchgate.net The presence of multiple chiral centers in baccatin IV makes chiroptical methods valuable for confirming its established stereochemistry.

X-ray Crystallography in Solid-State Structural Analysis

X-ray crystallography is a powerful technique that provides a definitive three-dimensional structure of a molecule in the crystalline solid state, including the precise positions of atoms and their connectivity. This method is particularly valuable for confirming structures determined by other spectroscopic methods and for unambiguously assigning absolute configurations, especially when a crystal containing a heavy atom is available to utilize anomalous dispersion. purechemistry.orgspectroscopyasia.comresearchgate.net

For baccatin IV, obtaining suitable single crystals can be a prerequisite for X-ray diffraction studies. While the search results mention X-ray crystallography for other taxanes like baccatin III and its complexes, and 1-deoxybaccatin VI, a direct report of the X-ray crystal structure of baccatin IV itself was not prominently found. acs.orgrcsb.orgresearchgate.netnih.gov However, X-ray crystallography has been successfully applied to related taxane structures, providing high-resolution details of the taxane skeleton and substituent conformations. rcsb.orgresearchgate.net For example, X-ray analysis of 1-deoxybaccatin VI provided unambiguous characterization and revealed the conformations of its rings (A ring in boat, B ring in boat-chair, and C ring in sofa conformation). researchgate.net If a suitable crystal of baccatin IV were obtained, X-ray crystallography would provide the most definitive structural information, including bond lengths, bond angles, torsional angles, and solid-state conformation, serving as a benchmark for structures determined by other methods.

Structure Function Relationships and Molecular Interactions of Baccatin Iv and Its Analogs

Impact of Core Structural Modifications on Molecular Recognition

The core taxane (B156437) ring system of Baccatin (B15129273) IV is a critical determinant for microtubule binding. Studies comparing the binding of Baccatin III (a closely related analog lacking the C13 side chain present in paclitaxel) to the taxol binding site on microtubules have shown that the C-2 and C-4 substituted taxane ring system provides a significant portion of the free energy change associated with taxol binding. csic.esacs.org While Baccatin III itself is considered biochemically inactive in terms of microtubule stabilization at concentrations comparable to paclitaxel (B517696), it still binds to the taxol site, albeit with lower affinity. csic.esacs.orgelifesciences.org This suggests that the taxane core provides the essential scaffold for recognition, while other substituents enhance binding and activity.

Modifications at various positions on the taxane core and its attached groups can significantly impact molecular recognition and biological activity. For instance, the C-2 benzoyl and the taxane ring systems are considered essential for microtubule binding. znaturforsch.comresearchgate.netnih.gov Substitutions at positions C-1, C-4, C-7, C-9, C-10, and C-14 can influence bioactivity and bioavailability. znaturforsch.comresearchgate.netnih.gov The presence of an oxygen atom in the D-ring has also been highlighted as important for microtubule binding and anticancer activity, as it influences the conformation of the taxane ring system. znaturforsch.com

Research has explored modifications at the C-7 position, demonstrating that a 7-deoxy analogue of a 9β-dihydrobaccatin-9,10-acetal taxoid showed stronger activity against certain cell lines. nih.gov The difference in biological activity between Baccatin III (with a 4α-acetoxyl group) and 1,7-deoxy-4-deacetylbaccatin III (with a 4α-hydroxyl group) as multidrug resistance modulators further underscores the impact of specific functional groups on the core structure. nih.gov

Conformational Analysis of Baccatin IV Derivatives and Ligand-Target Interactions

The three-dimensional shape, or conformation, of Baccatin IV and its derivatives is crucial for their interaction with the tubulin binding site. The taxane ring system itself adopts a specific cage-like conformation that is necessary for tubulin binding. researchgate.net

Conformational analysis studies, often employing techniques like X-ray crystallography and NMR, are used to determine the preferred shapes of these molecules and how they change upon binding to their target protein. fiveable.mepensoft.net For taxoids, the conformation adopted within the β-tubulin binding site is critical for their microtubule-stabilizing activity. pnas.org For example, paclitaxel is understood to bind in a T-shaped or butterfly conformation within the β-tubulin site. pnas.org

While Baccatin III is a rigid molecule with poor tubulin polymerization activity due to weak binding, the introduction of the C13 and C2 side chains in taxanes like paclitaxel and docetaxel (B913) enhances binding. pnas.org Electron crystallographic data shows the side chains of docetaxel in contact with β-tubulin. pnas.org The binding of taxanes to tubulin is linked to conformational changes in the βM-loop of tubulin, which facilitates access to the binding site, particularly for bulky C13 side chains. elifesciences.orgrcsb.orgresearchgate.net

Studies combining crystallographic analysis and molecular dynamics simulations have shown that while the pose of taxanes in both curved and straight tubulin is similar, subtle structural details explain why paclitaxel binds more favorably to straight tubulin. elifesciences.org The main interaction energy of taxanes appears to be mediated by their baccatin III core moieties. elifesciences.org

In Silico Modeling and Molecular Docking Studies of Taxoid Scaffolds

Computational methods, such as in silico modeling and molecular docking, are powerful tools for investigating the interactions of Baccatin IV and its analogs with tubulin and predicting the effects of structural modifications. pensoft.nettandfonline.comnih.govresearchgate.net Molecular docking simulates the binding of a ligand to a target protein, predicting the preferred binding pose and estimating the binding affinity. pensoft.nettandfonline.comresearchgate.net This is particularly valuable when high-resolution 3D structures of the target protein (like tubulin, often available from the Protein Data Bank) are available. pensoft.nettandfonline.com

Molecular docking studies of taxane diterpenoids, including those related to Baccatin IV, with tubulin have been conducted to explore their potential binding modes within the taxol binding site of β-tubulin. researchgate.net These studies can help identify key residues in the binding site that interact with specific parts of the taxoid structure. pensoft.netcsic.es For instance, improved van der Waals interactions between the C13 moiety and residues like Val23 and Asp26, as well as interactions between the baccatin core and residues such as Asp226, His229, Ala233, Phe272, and Leu275, have been predicted to enhance binding affinity based on modeling. csic.es

Molecular dynamics simulations can complement docking studies by providing insights into the dynamic behavior and stability of the protein-ligand complex over time. pensoft.netnih.govnih.gov These simulations can reveal different binding poses and the conformational changes in both the ligand and the protein upon binding. nih.gov For example, extensive molecular dynamics simulations have explored the binding modes of paclitaxel within tubulin protofilaments, revealing a novel high-affinity binding mode involving penetration into a subpocket and rotational isomerization of the C13 side chain. nih.gov

In silico approaches, including quantitative structure-activity relationship (QSAR) analysis based on receptor-ligand interactions, can further shed light on the structural determinants of tubulin-binding affinity for taxoids and guide the design of new analogs with improved properties. nih.govcsic.es

Data Tables

While the search results provide qualitative descriptions of interactions and the impact of modifications, specific quantitative binding data for Baccatin IV itself is less prevalent in the provided snippets compared to Baccatin III or paclitaxel. However, some comparative binding data for Baccatin III is available.

| Compound | Target | Binding Equilibrium Constant (Kb) | Reference |

| Taxol | Microtubules | 3.7 × 10⁷ M⁻¹ | csic.esacs.org |

| Baccatin III | Microtubules | 1.5 × 10⁵ M⁻¹ | csic.esacs.org |

| Baccatin III | Unassembled Tubulin | 3.0 ± 0.5 × 10³ M⁻¹ | elifesciences.org |

Note: These values illustrate the difference in binding affinity between Taxol and Baccatin III, and also highlight the difference in Baccatin III's affinity for assembled microtubules versus unassembled tubulin.

Biotechnological Production and Metabolic Engineering Strategies for Baccatin Iv and Biosynthetic Intermediates

Plant Cell and Tissue Culture Systems for Enhanced Taxane (B156437) Production

Plant cell and tissue culture of Taxus species has been developed as a viable alternative for producing taxanes, offering advantages such as continuous supply, controlled conditions, and a simpler compound spectrum compared to bark extracts. Suspension cultures of Taxus cells can be grown in large bioreactors for industrial-scale production. oup.comgoogle.com Various Taxus species, including T. brevifolia, T. canadensis, T. cuspidata, T. baccata, and T. chinensis, have been utilized for taxane production in cell culture. google.com

Optimizing culture conditions, including media composition and operating modes, is key to enhancing taxane yields. google.com A two-stage culture system, involving initial growth in a biomass-optimized medium followed by transfer to a production medium, has been employed to stimulate taxane accumulation. frontiersin.orgmdpi.comnih.gov

Studies have shown that total taxane production in unelicited Taxus spp. cell cultures is typically low, often not exceeding 5 mg/L. frontiersin.org However, significant enhancements in taxane production, including baccatin (B15129273) III and 10-deacetylbaccatin III (10-DAB), have been achieved through various strategies. google.comresearchgate.netmdpi.com For instance, in Taxus baccata cell cultures, total taxane yield peaked at 20 mg/L on day 24 following elicitation, representing a 4.8-fold increase compared to the control. frontiersin.org

Data on Taxane Production in Elicited T. baccata Cell Cultures:

| Taxane | Control (mg/L) | COR Elicited (mg/L) (Day 24) | COR + β-CD Elicited (mg/L) (Day 24) | Fold Increase (COR vs Control) | Fold Increase (COR + β-CD vs Control) |

| DABIII | - | 1.1 | - | 2.4 | - |

| Baccatin III | - | 2.1 | - | 37.0 | - |

| DAT | - | 2.6 | - | 1.5 | - |

| Cephalomannine (B1668392) | - | 5.5 (Day 12) | - | - | - |

| Paclitaxel (B517696) | - | 13 | 21 | 11.0 | 18.0 |

| Total Taxanes | < 5 | 20 | - | 4.8 | - |

Note: Data compiled from search result frontiersin.org. Specific values for control and COR + β-CD for all taxanes were not explicitly available in the snippet, focusing primarily on the fold increase and peak values.

The production of baccatin III, a key precursor for semi-synthesis of paclitaxel and docetaxel (B913), has also been a focus in cell culture systems. google.comresearchgate.net

Heterologous Expression Systems for Recombinant Baccatin Biosynthesis

Reconstituting the complex taxane biosynthetic pathway, which involves over 19 enzymatic steps, in heterologous hosts offers a powerful avenue for controlled and potentially high-yield production of baccatin IV and its intermediates. oup.commdpi.comresearchgate.net

Microbial Chassis (e.g., Escherichia coli, Yeast) for Biotransformation

Microbial systems, particularly Escherichia coli and yeast (Saccharomyces cerevisiae), have been explored as chassis for the biosynthesis of taxane intermediates. oup.comfrontiersin.orgmdpi.comresearchgate.netresearchgate.netfrontiersin.orgresearchgate.netnih.govmit.edunih.govfrontiersin.org While achieving the complete biosynthesis of complex taxanes like paclitaxel in microbes remains challenging due to issues such as the functional expression of plant cytochrome P450 enzymes, significant progress has been made in producing early pathway intermediates. oup.commdpi.comnih.govnih.gov

Escherichia coli has been engineered to produce taxadiene, the first committed precursor in the taxane pathway. By optimizing the mevalonate (B85504) or methylerythritol phosphate (B84403) (MEP) pathways and overexpressing key enzymes like taxadiene synthase (TS) and geranylgeranyl diphosphate (B83284) synthase (GGPPS), researchers have achieved taxadiene production. researchgate.netresearchgate.netmit.edunih.gov Early attempts in E. coli yielded around 1.3 mg/L of taxadiene. researchgate.netresearchgate.net Through multivariate modular pathway engineering, E. coli cell factories have achieved significantly higher yields of oxygenated taxanes, including taxadien-5α-ol, a downstream intermediate. One study reported a yield of 116 mg/L of oxygenated taxanes in a bioreactor, which was further increased to 570 mg/L by optimizing the expression of taxadiene-5α-hydroxylase (T5αOH) and its reductase partner. nih.govmit.edu

Saccharomyces cerevisiae is considered a more suitable microbial host for expressing plant P450 enzymes due to its native endomembrane system. mdpi.comnih.gov Taxadiene production has also been achieved in yeast, with reported titers reaching approximately 57 mg/L by optimizing TS expression and gene copy number. mdpi.com While yeast systems are promising for P450 chemistry, their yields of oxygenated taxanes have sometimes been lower than engineered E. coli strains. nih.gov However, recent work with engineered S. cerevisiae strains in 1-L microbioreactors has achieved taxadiene titers of 184.2 ± 0.56 mg/L in fed-batch fermentation, an eight-fold increase compared to shake flask cultures. frontiersin.org The highest reported titer for oxygenated taxanes in yeast is 98.9 mg/L in a 1-L microbioreactor. nih.gov

Producing baccatin III in E. coli has also been explored. Baccatin III is synthesized from 10-deacetylbaccatin III by the enzyme 10-deacetylbaccatin III 10-O-transferase (DBAT). frontiersin.org Engineering E. coli strains for improved acetyl-CoA supply and increasing the thermostability of DBAT have led to significant increases in baccatin III production. One study reported a 10.50-fold increase in baccatin III production in an engineered E. coli strain compared to the original strain. frontiersin.org

Data on Taxane Intermediate Production in Microbial Chassis:

| Chassis | Compound Produced | Yield/Titer | Notes | Source |

| E. coli | Taxadiene | 1.3 mg/L (unoptimized) | Co-expression of four genes | researchgate.netresearchgate.net |

| E. coli | Taxadien-5α-ol | 116 mg/L (oxygenated taxanes) | Bioreactor, multivariate-modular pathway engineering | nih.gov |

| E. coli | Oxygenated Taxanes | 570 mg/L | Optimized T5αOH and CPR expression | nih.gov |

| E. coli | Baccatin III | 10.50-fold increase | Engineered strain, improved acetyl-CoA, thermostable DBAT | frontiersin.org |

| S. cerevisiae | Taxadiene | ~1 mg/L (early attempt) | mdpi.com | |

| S. cerevisiae | Taxadiene | ~57 mg/L (optimized TS expression) | Multi-copy TS | mdpi.com |

| S. cerevisiae | Taxadiene | 184.2 ± 0.56 mg/L (fed-batch) | Engineered strain, 3.0 L scale | frontiersin.org |

| S. cerevisiae | Oxygenated Taxanes | 98.9 mg/L (highest reported in yeast) | 1-L microbioreactor | nih.gov |

Plant Chassis (e.g., Nicotiana benthamiana) for Pathway Reconstitution

Nicotiana benthamiana has emerged as a versatile plant chassis for the transient or stable expression of heterologous genes, making it suitable for reconstituting complex biosynthetic pathways like that of taxanes. oup.comnih.govfrontiersin.orgmpg.denih.govbiorxiv.org

Transformation of N. benthamiana with the taxadiene synthase (TS) gene has successfully demonstrated the de novo production of taxadiene in leaves and roots. researchgate.netnih.govresearchgate.net Transformed lines have produced taxadiene at levels ranging from 11-27 µg/g of dry weight in leaves and 14.6-22.5 µg/g in roots. researchgate.netnih.gov Elicitor treatment with methyl jasmonate further increased taxadiene accumulation in these transformed plants. researchgate.netnih.govresearchgate.net

More recently, N. benthamiana has been used to reconstitute later stages of the taxane pathway, including the biosynthesis of baccatin III. mpg.denih.govbiorxiv.org By expressing a set of nine enzymes, researchers successfully reconstituted the conversion of geranylgeranyl diphosphate (GGPP) into baccatin III in N. benthamiana leaves at levels comparable to those found in native Taxus needles. nih.govbiorxiv.org This work has also led to the identification of new enzymes involved in baccatin III biosynthesis, including taxane 1β-hydroxylase (T1βH), taxane 9α-hydroxylase (T9αH), and enzymes involved in acetylation and deacetylation steps. biorxiv.org The transient expression of oxetane (B1205548) synthase (TmCYP1) from Taxus x media in N. benthamiana using a specific taxadiene derivative substrate has been shown to catalyze the formation of oxetane derivatives, including a major product identified as 1β-dehydroxybaccatin IV and a minor product baccatin I. nih.gov

Data on Taxane Intermediate Production in Nicotiana benthamiana:

| Compound Produced | Chassis | Yield/Level | Notes | Source |

| Taxadiene | N. benthamiana | 11-27 µg/g dry weight (leaves) | Transformed with TS gene | researchgate.netnih.gov |

| Taxadiene | N. benthamiana | 14.6-22.5 µg/g (roots) | Transformed with TS gene | researchgate.net |

| Taxadiene | N. benthamiana | Increased by 1.4-fold (elicited) | Methyl jasmonate elicitation | researchgate.netnih.gov |

| Taxadien-5α-ol | N. benthamiana | 1.3 µg/g fresh weight | Chloroplastic compartmentalized strategy | nih.gov |

| Baccatin III | N. benthamiana | Comparable to Taxus needles | Reconstitution with nine enzymes | nih.govbiorxiv.org |

| 1β-dehydroxybaccatin IV | N. benthamiana | Major oxetane derivative product | Transient expression of TmCYP1 with specific substrate | nih.gov |

| Baccatin I | N. benthamiana | Minor 4β,20-epoxide derivative | Transient expression of TmCYP1 with specific substrate | nih.gov |

Enzymatic Biocatalysis and Directed Evolution for Improved Yields and Specificity

Enzymatic biocatalysis and directed evolution play a vital role in optimizing specific steps within the taxane biosynthetic pathway, leading to improved yields and product specificity. google.comresearchgate.netnih.govacs.organnualreviews.orgnih.govresearchgate.net

Key enzymes in the taxane pathway, such as taxadiene synthase (TS) and taxadien-5α-hydroxylase (T5αOH), have been targets for engineering. researchgate.netnih.gov Directed evolution of taxadiene synthase has resulted in variants with improved catalytic efficiency, leading to higher taxadiene production. researchgate.net Engineering of TS has also aimed at improving selectivity for specific taxadiene isomers that are preferred precursors for downstream reactions. researchgate.net

Biocatalytic processes have also been described for the preparation of taxane precursors, such as the conversion of various taxanes in Taxus extracts to 10-deacetylbaccatin III using enzymatic methods, increasing its concentration significantly. annualreviews.org

Elicitation and Bioreactor Cultivation Strategies for Secondary Metabolite Enhancement

Elicitation, the induction of secondary metabolite production in plant cell cultures by biotic or abiotic factors, is a widely used strategy to enhance taxane yields, including baccatin IV and its precursors. google.commdpi.comfrontiersin.orgmdpi.comgoogle.comnih.govresearchgate.nettandfonline.com Various elicitors have been investigated, including methyl jasmonate (MeJA), coronatine (B1215496) (COR), salicylic (B10762653) acid (SA), cyclodextrins (β-CDs), dimethylsulfoxide (DMSO), fungal extracts, hydrogen peroxide, and buthionine sulphoximine. google.commdpi.comfrontiersin.orgmdpi.comgoogle.comnih.govtandfonline.com

Methyl jasmonate is a well-established elicitor that has been shown to significantly increase the production of paclitaxel and other taxanes, including baccatin III, in Taxus cell cultures. google.comfrontiersin.orgnih.govresearchgate.netmdpi.com Coronatine, another jasmonate-related compound, has also been effective in enhancing taxane production and excretion into the culture medium. mdpi.comfrontiersin.orgresearchgate.net Co-treatment with elicitors and other compounds, such as methyl-β-cyclodextrins, can further enhance taxane production and facilitate their release from cells. frontiersin.org In Taxus baccata cell suspensions, a combination of coronatine and methyl-β-cyclodextrins resulted in an 18-fold higher paclitaxel content compared to the control. frontiersin.org

Data on Elicitor Effects on Taxane Production in Taxus Cell Cultures:

| Elicitor(s) | Taxus Species | Effect on Taxane Production | Specific Taxanes Mentioned | Source |

| Coronatine (COR) | T. baccata | Increased total taxane yield by 4.8-fold | DABIII, Baccatin III, DAT, Cephalomannine, Paclitaxel | frontiersin.org |

| COR + Methyl-β-cyclodextrins | T. baccata | Increased paclitaxel content by 18-fold | Paclitaxel | frontiersin.org |

| Methyl Jasmonate (MeJA) | Taxus spp. | Enhanced production of paclitaxel and other taxanes | Baccatin III, 10-deacetylbaccatin III | google.comfrontiersin.orgnih.govresearchgate.netmdpi.com |

| MeJA (repeated addition) | T. chinensis | Improved taxuyunnanine C production by 50-80% in bioreactors | Taxuyunnanine C | researchgate.net |

| Salicylic Acid (SA) | T. baccata | Induced changes in taxane content and secondary metabolism | Paclitaxel | mdpi.com |

| Dimethylsulfoxide (DMSO) | T. baccata | Enhanced taxane synthesis and release | Paclitaxel, 10-deacetyl baccatin III, baccatin III | nih.gov |

| Buthionine sulphoximine + H₂O₂ | T. globosa | Increased 10-deacetylbaccatin, cephalomannine, and taxol | 10-deacetylbaccatin, Cephalomannine, Taxol | mdpi.com |

| Fungal Elicitors | T. brevifolia | Effective in inducing taxane accumulation | Taxol, other taxanes | google.com |

Bioreactor cultivation provides a controlled environment for large-scale plant cell cultures, enabling optimization of parameters such as aeration, mixing, and nutrient supply for enhanced taxane production. oup.comgoogle.comnih.gov Different types of bioreactors, including bubble-column and stirred-tank reactors, have been tested for Taxus cell culture. nih.gov A novel balloon-type bubble bioreactor has shown efficiency in promoting cell growth and taxane production in Taxus cuspidata cultures, yielding approximately 3 mg/L of taxol and 74 mg/L of total taxanes after 27 days. nih.gov Repeated elicitation in airlift bioreactors has also been shown to improve taxoid production significantly. researchgate.net

The integration of elicitation strategies with optimized bioreactor cultivation holds significant potential for maximizing the biotechnological production of baccatin IV and other valuable taxanes.

Advanced Analytical and Quantification Methodologies for Baccatin Iv in Complex Matrices

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Separation and Quantification

HPLC is a widely used technique for the separation and quantification of taxanes, including Baccatin (B15129273) IV, in complex plant extracts. The method relies on the differential partitioning of analytes between a stationary phase and a mobile phase. Reversed-phase HPLC, utilizing C18 or phenyl columns, is commonly employed for taxane (B156437) analysis due to the nonpolar nature of these compounds. nih.govresearchgate.nettandfonline.comturkjps.orgresearchgate.net Gradient elution, involving mobile phases typically composed of acetonitrile (B52724) and water or methanol (B129727) and water, is often necessary to achieve adequate separation of multiple taxanes present in an extract. nih.govresearchgate.nettandfonline.comturkjps.orgresearchgate.net UV detection is standard, with wavelengths around 227-233 nm being optimal for detecting the baccatin ring structure common to many taxanes, including Baccatin IV. nih.govturkjps.orgresearchgate.netfrontiersin.orgresearchgate.netunesp.br

Several studies have demonstrated the effectiveness of HPLC for analyzing Baccatin IV in Taxus species. For instance, a reversed-phase HPLC method using a Nova-Pak Phenyl column and a binary gradient profile was developed for the analysis of Baccatin IV and other taxoids in Taxus wallichiana needles. nih.govresearchgate.netresearchgate.net Another sensitive and reproducible HPLC method using a Curosil G column and gradient elution was developed for the routine analysis of several taxanes, including Baccatin III (a closely related compound often found with Baccatin IV), in Taxus plant extracts. researchgate.nettandfonline.comresearchgate.netcapes.gov.br This method demonstrated linearity within a tested concentration range and high reproducibility. researchgate.nettandfonline.com

UPLC, an evolution of HPLC, utilizes smaller particle sizes in the stationary phase and higher mobile phase pressures, resulting in improved resolution, speed, and sensitivity. While specific studies focusing solely on Baccatin IV analysis by UPLC were less prevalent in the search results, UPLC-MS/MS methods have been developed for the impurity profiling of paclitaxel (B517696), which often involves the separation and detection of related taxanes like Baccatin III. nih.govresearchgate.netscirp.org The principles of separation in UPLC are similar to HPLC, offering enhanced chromatographic performance beneficial for analyzing complex taxane mixtures.

Chromatographic conditions for HPLC and UPLC analysis of taxanes often involve C18 columns and mobile phases consisting of varying ratios of acetonitrile or methanol and water. Detection is typically performed using UV detectors at wavelengths around 227-230 nm. turkjps.orgfrontiersin.orgunesp.brresearchgate.netscispace.com

Here is a representative example of HPLC conditions used for taxane analysis, which can be adapted for Baccatin IV:

| Parameter | Value | Source |

| Column | NOVA Spher 100 Phenyl-Hexyl C18 (4.6 mm x 250 mm, 5 µm) | turkjps.org |

| Mobile Phase | Acetonitrile:Water (Gradient elution) | turkjps.org |

| Flow Rate | 1.0 mL/minute | turkjps.org |

| Detection Wavelength | 228 nm (UV) | turkjps.org |

| Injection Volume | 20.0 µL | turkjps.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Detection and Identification

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. This hyphenated technique is particularly valuable for the analysis of Baccatin IV in complex matrices due to its ability to provide both chromatographic separation and structural information through mass analysis and fragmentation. LC-MS/MS offers high sensitivity and selectivity, enabling the detection and quantification of taxanes even at low concentrations and in the presence of interfering matrix components. researchgate.netscispace.comresearchgate.netusask.cascispace.comacgpubs.orgsigmaaldrich.comveedalifesciences.com

The application of LC-MS/MS for taxane analysis often involves electrospray ionization (ESI) in positive-ion mode, as this typically yields optimal analytical response for these compounds. unesp.brscispace.com Multiple reaction monitoring (MRM) is a common acquisition mode in LC-MS/MS for targeted analysis, allowing for the selective detection and quantification of specific taxanes like Baccatin IV by monitoring characteristic precursor-to-product ion transitions. researchgate.netscispace.com

LC-MS/MS methods have been developed and validated for the determination of various taxanes, including Baccatin III (a related compound), in complex matrices such as hazelnut shells and husks. researchgate.netscispace.comacgpubs.org These methods demonstrate the capability of LC-MS/MS to accurately quantify taxanes in challenging samples. While direct studies specifically detailing LC-MS/MS parameters for Baccatin IV were not extensively found, the general principles and approaches applied to other taxanes like Baccatin III are directly relevant. For Baccatin III, for example, the ammonium (B1175870) adduct ([M+NH4]+) can show higher signals compared to the protonated molecule ([M+H]+) in ESI-MS. scispace.com Characteristic mass transitions are then monitored for quantification. scispace.com

LC-MS/MS is particularly useful for confirming the identity of Baccatin IV by providing a specific mass fingerprint in addition to its retention time from the chromatographic separation. This is crucial in complex plant extracts where multiple compounds may coelute or have similar UV spectra. sigmaaldrich.comperlan.com.pl

High-Performance Thin-Layer Chromatography (HPTLC) for Qualitative and Semi-Quantitative Analysis

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that can be used for the qualitative and semi-quantitative analysis of Baccatin IV in plant extracts. HPTLC offers advantages such as simplified sample preparation and the ability to analyze multiple samples simultaneously, making it suitable for screening and comparative analysis of taxane content in different samples. nih.govscience.gov

In HPTLC, samples are applied as spots or bands on a stationary phase coated on a plate (e.g., silica (B1680970) gel). The mobile phase then moves up the plate by capillary action, separating the components of the sample based on their differential affinities for the stationary and mobile phases. Detection is often performed using UV light or by spraying with a derivatization reagent followed by heating. nih.govscience.gov

While HPTLC may not offer the same level of sensitivity and resolution as HPLC or UPLC, it can be a valuable tool for initial assessment of Baccatin IV presence and for comparing relative amounts in different samples. HPTLC methods have been utilized for the quantification of other taxanes, such as paclitaxel, in Taxus species, demonstrating the applicability of the technique to this class of compounds. nih.gov The specificity of HPTLC can be determined by comparing the retention factor (Rf) values and absorption spectra of the analyte in the sample with those of a reference standard. nih.gov

A typical HPTLC procedure for taxanes might involve silica gel plates and a mobile phase system optimized for separating taxane compounds. Detection could involve UV visualization at wavelengths relevant to the taxane structure or post-chromatographic derivatization. nih.govscience.gov

Method Validation, Robustness, and Quality Control in Taxane Analysis

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. For the analysis of Baccatin IV in complex matrices, validation typically involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness. researchgate.netresearchgate.netscispace.comusask.caacgpubs.orgjapsonline.comconicet.gov.ar These parameters provide confidence in the reliability and quality of the analytical results.

Linearity: Evaluates the proportional relationship between the analyte concentration and the instrument response over a defined range. researchgate.netresearchgate.netscispace.comresearchgate.netjapsonline.comconicet.gov.ar

Accuracy: Assesses the closeness of the measured value to the true value, often determined through recovery studies by analyzing spiked samples. usask.cajapsonline.comconicet.gov.ar

Precision: Measures the reproducibility of the method under normal operating conditions, typically expressed as relative standard deviation (RSD) for repeatability (intraday) and intermediate precision (interday). usask.cajapsonline.comconicet.gov.ar

Specificity: Confirms that the method can accurately measure the analyte in the presence of other components in the matrix. scispace.comnih.govjapsonline.comconicet.gov.ar This is particularly important for Baccatin IV analysis in complex plant extracts containing numerous other compounds.

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be detected (LOD) and reliably quantified (LOQ), respectively. researchgate.netresearchgate.netscispace.comconicet.gov.ar These are often calculated based on the signal-to-noise ratio. researchgate.netconicet.gov.ar

Robustness: Evaluates the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Method validation for taxane analysis is often performed following guidelines from regulatory bodies such as the International Council for Harmonization (ICH) and the Food and Drug Administration (FDA). scirp.orgusask.canih.govjapsonline.comconicet.gov.ar

Quality control (QC) procedures are implemented to monitor the performance of the validated method during routine analysis. This includes analyzing quality control samples at regular intervals to ensure the accuracy and precision of the results. Using internal standards can also help to compensate for variations in sample preparation and instrument performance. scispace.comresearchgate.net

Ensuring the robustness of the method is crucial when analyzing diverse and complex matrices like plant extracts, as matrix components can vary significantly and potentially interfere with the analysis. perlan.com.pl Strategies such as optimizing sample extraction and clean-up procedures, selecting appropriate chromatographic columns and mobile phases, and utilizing selective detection techniques like LC-MS/MS contribute to method robustness.

Detailed research findings on method validation for taxane analysis, including parameters like linearity, LOD, LOQ, and recovery, have been reported for methods applied to complex matrices such as hazelnut extracts. researchgate.netscispace.com These studies highlight the importance of thorough validation to ensure the reliability of quantitative results for taxanes.

Future Research Directions in Baccatin Iv Chemistry and Biosynthesis

Innovations in Chemoenzymatic and De Novo Synthetic Routes

Developing efficient and scalable synthetic routes for baccatin (B15129273) IV is a critical area of future research. Traditional chemical synthesis of complex taxanes is challenging due to their intricate molecular structures with multiple chiral centers and functional groups. Chemoenzymatic approaches, which combine chemical and enzymatic steps, offer a promising avenue to address these complexities. Enzymes can catalyze highly selective transformations under mild conditions, potentially simplifying synthetic routes and reducing the need for protecting groups and harsh reagents. Research is ongoing to identify and engineer enzymes capable of catalyzing specific steps in the baccatin IV synthesis pathway. This includes enzymes for cyclization, hydroxylation, and acylation reactions. nih.govsci-hub.se

De novo synthesis, aiming to construct the baccatin IV core structure from simpler precursors, is another area of active investigation. This involves designing entirely new synthetic strategies, potentially utilizing computational tools and algorithms to explore vast chemical reaction networks and identify optimal pathways. researchgate.net Advances in synthetic biology are also contributing to this field, enabling the design and construction of artificial enzymatic cascades or even entirely synthetic pathways in engineered host organisms. nih.gov The goal is to achieve high yields and stereoselectivity while minimizing the number of steps and environmental impact.

Application of Systems Biology and Omics Technologies in Pathway Elucidation

A comprehensive understanding of the baccatin IV biosynthetic pathway in Taxus species is crucial for metabolic engineering and synthetic biology efforts. Systems biology and various omics technologies are powerful tools being applied to unravel this complex pathway. maxapress.comresearchgate.netnih.govworldscholarsreview.orgresearchgate.net

Genomics: Sequencing the genomes of Taxus species has provided a wealth of information about the genes potentially involved in taxane (B156437) biosynthesis. mpg.deoup.com Future research will focus on refining genome annotations and identifying all genes encoding enzymes and regulatory proteins in the baccatin IV pathway.

Transcriptomics: Analyzing gene expression patterns in different tissues and developmental stages of Taxus plants can reveal which genes are actively involved in baccatin IV production. maxapress.comresearchgate.netnih.govresearchgate.net This helps in identifying key enzymes and understanding the regulation of the pathway.

Proteomics: Studying the proteins expressed in Taxus provides direct evidence of the enzymes present and their abundance. worldscholarsreview.org This information can be correlated with transcriptomic data to gain a more complete picture of pathway activity.

Metabolomics: Analyzing the complete set of metabolites in Taxus tissues allows for the identification of intermediates in the baccatin IV pathway and helps in understanding the flow of carbon through the pathway. maxapress.comresearchgate.netnih.govresearchgate.net Isotope tracer experiments, while challenging due to low intermediate abundance, are also being explored to order the sequence of reactions. mpg.de

Development of Novel Analytical Platforms for High-Throughput Screening and Monitoring

Efficiently screening for enzyme activity, pathway intermediates, and ultimately baccatin IV itself is essential for both synthetic and biosynthetic approaches. Future research aims to develop novel high-throughput analytical platforms that can accelerate these processes. mdpi.comresearchgate.netscribd.comnih.gov

This includes the development of sensitive and specific assays for individual enzyme activities within the baccatin IV pathway, allowing for rapid screening of enzyme variants or potential biocatalysts. researchgate.net Microfluidic platforms and automated systems are being explored to enable high-throughput screening of chemical reactions or enzyme cascades designed to produce baccatin IV or its precursors. mdpi.comnih.gov

Furthermore, developing advanced analytical methods for monitoring baccatin IV levels in complex biological matrices, such as plant cell cultures or engineered microorganisms, is crucial for optimizing production processes. This involves utilizing techniques like advanced mass spectrometry and chromatography coupled with sophisticated data analysis to enable rapid and accurate quantification of baccatin IV and related compounds. nih.govcsic.es The goal is to create platforms that can handle a large number of samples with high sensitivity and specificity, providing rapid feedback for metabolic engineering and process optimization efforts.

Q & A

Q. What strategies resolve contradictions in reported mechanisms of Baccatin IV’s cytotoxicity across different cancer models?

- Methodological Answer : Conduct systematic reviews with meta-analysis to identify confounding variables (e.g., cell line heterogeneity, assay conditions). Replicate experiments under standardized protocols, controlling for hypoxia, serum concentration, and passage number .

Q. How can researchers design experiments to differentiate Baccatin IV’s direct tubulin-binding effects from secondary metabolic impacts?

- Methodological Answer : Use tubulin polymerization assays with purified protein and competitive inhibitors (e.g., colchicine). Pair with transcriptomic profiling (RNA-seq) to identify off-target pathways. CRISPR knockouts of tubulin isoforms can isolate direct effects .

Q. What advanced analytical techniques are required to characterize Baccatin IV’s interactions with drug-resistance proteins (e.g., P-glycoprotein)?

- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics. Co-crystallization studies and molecular dynamics simulations provide mechanistic insights. Validate using ABC transporter-overexpressing cell lines .

Data Analysis & Reporting

Q. How should researchers statistically analyze dose-dependent bioactivity data for Baccatin IV to ensure robustness?

Q. What are the best practices for presenting contradictory data in publications without undermining credibility?

- Methodological Answer : Use sensitivity analysis to explore variable impacts and acknowledge limitations transparently. Provide raw data in supplementary materials and discuss potential explanations (e.g., batch variability, assay sensitivity) .

Experimental Design & Replicability

Q. How can researchers ensure experimental replicability when studying Baccatin IV’s effects in heterogeneous tumor microenvironments?

Q. What protocols minimize degradation of Baccatin IV during long-term stability studies?

- Methodological Answer : Store samples in inert atmospheres (argon) at -80°C with desiccants. Monitor stability via accelerated aging tests (40°C/75% RH) and UPLC-PDA for degradation products .

Ethical & Literature Considerations

Q. How should researchers address gaps in literature on Baccatin IV’s ecological sources and sustainable extraction?

Q. What ethical frameworks apply when investigating Baccatin IV’s potential toxicity in non-target organisms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.